molecular formula C9H10N4O B13098607 N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide

Cat. No.: B13098607
M. Wt: 190.20 g/mol
InChI Key: KOVZBGZIZPMQCO-UHFFFAOYSA-N
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Description

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a benzotriazole core, which is recognized as a privileged scaffold in drug design due to its versatile biological properties and ability to participate in diverse molecular interactions . The acetamide moiety and methyl substituent on the benzotriazole ring system make this compound a valuable intermediate or pharmacophore for the synthesis and development of novel bioactive molecules. The benzotriazole structure is a key pharmacophore in biomedical research, with documented activities including antimicrobial, antiprotozoal, antiviral, and antitumor properties . This broad utility makes derivatives like this compound highly relevant for projects aimed at developing new therapeutic agents. Researchers can utilize this compound in molecular hybridization strategies, linking it with other bioactive scaffolds such as 1,2,3-triazoles to create hybrid molecules with enhanced potential to target enzymes like α-glucosidase for antidiabetic applications or epidermal growth factor receptor (EGFR) for anticancer research . Its planar, electron-rich structure enables key interactions with biological targets, including π–π stacking and hydrogen bonding . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(6-methyl-2H-benzotriazol-5-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-5-3-8-9(12-13-11-8)4-7(5)10-6(2)14/h3-4H,1-2H3,(H,10,14)(H,11,12,13)

InChI Key

KOVZBGZIZPMQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNN=C2C=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methyl-1H-benzo[d]triazole Core

  • Starting Material : 4-methyl-o-phenylenediamine or 4-methyl aniline derivatives.
  • Diazotization and Cyclization : Treatment of the amino group with sodium nitrite under acidic conditions to form diazonium salts followed by intramolecular cyclization to form the benzotriazole ring.
  • Alternative Metal-Free Routes : Metal- and azide-free methods involving α-chlorotosylhydrazones or N-tosylhydrazones have been reported for synthesizing 1,2,3-triazole scaffolds, which can be adapted for benzotriazole derivatives to improve green chemistry profiles.

Introduction of the Acetamide Group at Position 5

  • Acylation Reaction : The free amino group at position 5 (or a suitable precursor such as 5-amino-6-methylbenzotriazole) can be reacted with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide group.
  • Reaction Conditions : Typically, the acylation is performed in an inert solvent such as dichloromethane or acetonitrile, in the presence of a base like triethylamine to scavenge the acid byproduct, at temperatures ranging from 0 °C to room temperature.
  • Purification : The product is isolated by standard extraction and recrystallization techniques.

Alternative Synthetic Route: Reduction and Functional Group Transformation

  • Starting from methyl 1,2,3-benzotriazole-5-carboxylate derivatives, reduction using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) can yield (1H-benzo[d]triazol-5-yl)methanol intermediates.
  • Subsequent oxidation or acylation steps can be employed to convert the alcohol intermediate into the acetamide derivative.
  • Data Table: Summary of Preparation Steps and Conditions
Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Diazotization & Cyclization Sodium nitrite, acid, 4-methyl-o-phenylenediamine Formation of 6-methyl-1H-benzo[d]triazole core
2 Acylation Acetic anhydride or acetyl chloride, base (e.g., triethylamine), solvent (DCM/ACN), 0 °C to RT Formation of N-(6-methyl-1H-benzo[d]triazol-5-yl)acetamide
3 Reduction (Alternative) LiAlH4 in THF, 20 °C, 4 h Conversion of methyl ester to benzotriazolyl methanol intermediate
4 Functional Group Transformation Oxidation or acylation of intermediate Final acetamide derivative formation
  • The reduction of methyl 1,2,3-benzotriazole-5-carboxylate with LiAlH4 proceeds efficiently with yields around 81% under mild conditions, providing a useful intermediate for further functionalization.
  • Metal-free synthetic routes for 1,2,3-triazoles offer environmentally friendly alternatives to traditional metal-catalyzed methods, reducing hazardous waste and cost.
  • Acylation reactions require careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
  • Purification by recrystallization from suitable solvents ensures high purity of the final acetamide compound.

The preparation of N-(6-Methyl-1H-benzo[d]triazol-5-yl)acetamide involves constructing the benzotriazole core with a methyl substituent followed by acetamide functionalization at position 5. Established synthetic methods include diazotization-cyclization of substituted o-phenylenediamines and acylation of amino derivatives. Alternative approaches using reduction of ester intermediates and metal-free triazole synthesis provide viable routes with good yields and greener profiles. Optimization of reaction conditions and purification techniques is essential for obtaining high-quality material suitable for further application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide has shown promising antimicrobial properties. Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant activity against a range of bacteria and fungi. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making it a candidate for new antibiotic development .

Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Its structure allows for interaction with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is required to elucidate its efficacy and safety profile in clinical settings.

CNS Activity
Recent investigations into the central nervous system (CNS) effects of this compound indicate potential neuroprotective properties. The compound has been evaluated for its ability to mitigate neurodegenerative processes, possibly offering therapeutic benefits for conditions such as Alzheimer's disease .

Agricultural Applications

Pesticidal Properties
The unique chemical structure of this compound has led to investigations into its use as a pesticide. Studies have shown that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. This selective toxicity makes it a valuable candidate for sustainable agricultural practices .

Plant Growth Regulation
Additionally, the compound may have applications as a plant growth regulator. Research suggests that triazole derivatives can influence plant metabolism and growth patterns, potentially enhancing crop yields under various environmental conditions . This aspect is particularly relevant in the context of climate change and the need for resilient agricultural systems.

Materials Science

Polymer Chemistry
this compound is being explored for its role in polymer synthesis. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. The triazole group can facilitate cross-linking reactions, leading to materials with improved performance characteristics suitable for various industrial applications .

Nanotechnology
In nanotechnology, this compound has potential applications in the development of nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions could be leveraged in the synthesis of nanoparticles for targeted drug delivery systems or as catalysts in chemical reactions .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against resistant bacterial strains
Anticancer Properties Induces apoptosis in cancer cells
CNS Activity Potential neuroprotective effects
Pesticidal Properties Selective toxicity towards pests
Plant Growth Regulation Enhances crop yields under stress
Polymer Chemistry Improves mechanical properties of polymers
Nanotechnology Forms stable complexes with metal ions

Mechanism of Action

The mechanism of action of N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzotriazole Acetamides

Substituted Benzotriazole Acetamides
  • 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)-N-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide (): Structural Features: Incorporates a 3-chlorobenzyl group and a phenyl-dihydropyridinone substituent. Key Differences: Increased structural complexity and lipophilicity due to the chlorobenzyl and dihydropyridinone moieties. Synthesis: Prepared via amide coupling using T3P (propylphosphonic anhydride) as a catalyst .
Benzimidazole and Triazole Hybrids
  • Compound 9a (): Structure: Combines phenoxymethyl-triazole and thiazole groups. Key Differences: The triazole-thiazole hybrid structure may enhance binding to biological targets through π-π interactions and hydrogen bonding. Synthesis: Utilized Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Acetamide Derivatives with Heterocyclic Modifications

Thiazole and Piperazine-Linked Acetamides ()
  • Compounds 47–50 :
    • Structure : Feature benzo[d]thiazole sulfonyl-piperazine linkers.
    • Activities :
  • 47 and 48 : Strong activity against gram-positive bacteria.
  • 49 and 50 : Antifungal activity against Candida spp.
    • Key Differences : The thiazole-sulfonyl-piperazine system introduces sulfonyl and piperazine groups, enhancing solubility and microbial target affinity .
Naphthalene-Triazole Acetamides ()
  • 6a–6c :
    • Structure : Include naphthalene and nitro-substituted phenyl groups.
    • Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes.
    • Key Differences : Nitro groups on the phenyl ring may confer redox activity or modulate electronic properties .

Pyrazole and Triazinone Derivatives

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (): Structure: Combines benzodioxole and triazinone-thio groups.

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Notable Activities
N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide Benzotriazole 6-Methyl, 5-acetamide C₉H₁₀N₄O Not reported
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)-N-[4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl]acetamide Benzotriazole 3-Chlorobenzyl, phenyl-dihydropyridinone C₂₈H₂₃ClN₆O₂ Not reported
Compound 47 () Benzo[d]thiazole-piperazine 3,5-Difluorophenyl C₂₀H₁₇F₂N₅O₃S₂ Anti-gram-positive bacteria
Compound 6a () Naphthalene-triazole Naphthalene, phenyl C₂₁H₁₈N₄O₂ Not reported

Biological Activity

N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 6 Methyl 1H benzo d 1 2 3 triazol 5 yl acetamide\text{N 6 Methyl 1H benzo d 1 2 3 triazol 5 yl acetamide}

This structure features a benzo[d][1,2,3]triazole ring that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,2,3]triazole moiety. For instance:

  • In vitro Studies : A study reported that related triazole compounds exhibited significant antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 2.4 nM against three different cancer cell lines, indicating strong cytotoxic effects comparable to doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, one compound was identified as a potential HDAC inhibitor with an IC50 value of 9.4 μM .

Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyCompoundActivityIC50 Value
1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoateAntiproliferative1.2 - 2.4 nM
Thiazolopyridazine derivativesCytotoxicity against MCF-710.39 - 14.34 μM
N-(Benzyl-1H-1,2,3-triazol-5-yl) methyl derivativesAnticancer activityVaries

Case Study 1: Anticancer Screening

In a screening study involving various triazole derivatives, this compound was tested for its cytotoxic effects against several cancer cell lines including MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway for therapeutic intervention in cancer treatment.

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